molecular formula C11H8N4S B1480897 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098133-70-9

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Cat. No.: B1480897
CAS No.: 2098133-70-9
M. Wt: 228.28 g/mol
InChI Key: JYSCHDGJZMDTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H8N4S and its molecular weight is 228.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSCHDGJZMDTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities. It interacts with enzymes such as Mycobacterium tuberculosis strain, demonstrating potent anti-tubercular activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and leading to therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the synthesis of neurotransmitters such as acetylcholine, thereby impacting the normal functioning of the nervous system. Additionally, it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to inhibit certain metabolic enzymes, thereby altering the levels of key metabolites and impacting overall metabolic homeostasis.

Biological Activity

The compound 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Structural Overview

The compound features a unique arrangement of heteroatoms, including nitrogen and sulfur, which contributes to its reactivity and interaction with biological systems. The presence of both imidazole and pyrazole rings enhances its potential for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against resistant strains of bacteria, indicating strong antibacterial potential. Moreover, these compounds have shown effectiveness in inhibiting biofilm formation, which is crucial for treating chronic infections.

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazole derivatives have been extensively studied. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. The selective inhibition of COX-2 has been linked to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition

Case Study 1: Anticancer Activity

A study conducted on a series of imidazo[1,2-b]pyrazole derivatives revealed that compound 7b exhibited potent anticancer activity against various cancer cell lines. The study demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of pyrazole derivatives, it was found that the compound significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The study highlighted the potential use of this compound in treating biofilm-associated infections, which are notoriously difficult to manage.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of imidazo[1,2-b]pyrazole derivatives. For example, introducing different substituents at specific positions on the ring system can lead to improved potency against targeted diseases.

Moreover, ongoing research is exploring the pharmacokinetics and bioavailability of these compounds to better understand their therapeutic potential in clinical settings.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research suggests that the thiophene moiety enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
  • Anti-inflammatory Effects
    • Studies have reported that imidazo[1,2-b]pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Neurological Applications
    • There is emerging evidence that compounds in this class may have neuroprotective effects. They could potentially be developed for treating neurodegenerative diseases by targeting neuroinflammation and oxidative stress pathways .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The following general synthetic route has been outlined:

  • Formation of Imidazo[1,2-b]pyrazole Core :
    • The initial step involves the condensation of thiophene with appropriate pyrazole precursors under acidic conditions to form the imidazo core.
  • Introduction of Acetonitrile Group :
    • Subsequent reaction with acetonitrile can be achieved through nucleophilic substitution or addition reactions facilitated by activating agents such as bases or Lewis acids.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of several imidazo[1,2-b]pyrazole derivatives, it was found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.